molecular formula C14H10BrClO3 B3002943 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid CAS No. 1275449-85-8

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid

Cat. No.: B3002943
CAS No.: 1275449-85-8
M. Wt: 341.59
InChI Key: GYPAJNDQPKEBOX-UHFFFAOYSA-N
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Description

“4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid” is a chemical compound with the CAS Number: 1275449-85-8 . It has a molecular weight of 341.59 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “4-[(3-bromobenzyl)oxy]-3-chlorobenzoic acid” and its Inchi Code is "1S/C14H10BrClO3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18)" . This suggests that the compound contains a bromobenzyl group attached to the 4th carbon of a chlorobenzoic acid molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 341.59 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Synthesis in Pharmaceutical Applications

One of the key applications of compounds similar to 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid is in the synthesis of pharmaceutical drugs. For instance, a related compound, 5-bromo-2-chlorobenzoic acid, is utilized in the synthesis of dapagliflozin, an antidiabetic drug. This process involves several steps, including chlorination, acylation, reduction, and esterification, demonstrating the compound's utility in complex organic synthesis processes (Jie Yafei, 2011).

Molecular Solubility and Substance Transfer Studies

Compounds like this compound are also studied for their solubility properties. For example, the solubilities of various benzoic acid derivatives, including 4-methoxybenzoic acid and 4-chlorobenzoic acid, in different solvents are analyzed to develop correlations for solute transfer into specific solvents, aiding in understanding the physicochemical properties of these compounds (Erin Hart et al., 2015).

Research on Natural Compounds

Bromophenol derivatives, which are structurally related to this compound, are extracted from natural sources like the red alga Rhodomela confervoides. These compounds, with varied bromo and methoxy substitutions, are analyzed for their potential bioactivity, contributing to the field of natural product chemistry and pharmacognosy (Jielu Zhao et al., 2004).

Corrosion Inhibition Studies

Derivatives of benzoic acid, similar to this compound, are examined for their efficacy in inhibiting corrosion of metals. For instance, compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been tested and found effective in preventing acidic corrosion of mild steel, showing the potential of such compounds in industrial applications (F. Bentiss et al., 2009).

Safety and Hazards

The compound is generally stored at room temperature . While specific safety and hazard information for this compound is not available in the retrieved data, it’s always important to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-3-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPAJNDQPKEBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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